molecular formula C12H18N2O2S B8536581 N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine

N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine

Cat. No. B8536581
M. Wt: 254.35 g/mol
InChI Key: LGVTYLZLNRCSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04906634

Procedure details

To a solution of 7.0 g (45 mmol) of 4-nitrothiophenol and 22.5 mL of 4N aqueous potassium hydroxide in 40 mL of dimethylformamide add a solution of 9.53 g (55 mmol) of 2-chloro-N,N-diethylethanamine hydrochloride in 40 mL of dimethylformamide. Heat the reaction mixture for about 3 h at 100° C. After this time, cool the mixture to room temperature and add 150 mL of water. Extract th aqueous mixture with 3×200 mL of methylene chloride. Combine the methylene chloride extracts and extract these with 200 mL of 1N aqueous hydrochloric acid. Make the acid extract basic with saturated aqueous sodium bicarbonate solution
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+].Cl.Cl[CH2:15][CH2:16][N:17]([CH2:20][CH3:21])[CH2:18][CH3:19].O>CN(C)C=O>[CH2:16]([N:17]([CH2:20][CH3:21])[CH2:18][CH2:19][S:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Name
Quantity
22.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.53 g
Type
reactant
Smiles
Cl.ClCCN(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract th aqueous mixture with 3×200 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract these with 200 mL of 1N aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extract basic with saturated aqueous sodium bicarbonate solution

Outcomes

Product
Name
Type
Smiles
C(C)N(CCSC1=CC=C(C=C1)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.